1-Chloro-N,N-dimethylmethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-N,N-dimethylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-5(2)8(6,7)3-4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXITUKQGFPKRMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448718 | |
| Record name | 1-Chloro-N,N-dimethylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35427-68-0 | |
| Record name | 1-Chloro-N,N-dimethylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70448718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-chloro-N,N-dimethylmethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Methodologies for the Chemical Synthesis of 1 Chloro N,n Dimethylmethanesulfonamide and Its Congeners
Strategic Approaches to Introduce the Chloromethyl Moiety into Sulfonamide Frameworks
The introduction of a chloromethyl group onto a sulfonamide framework can be accomplished through two primary strategic approaches. The first strategy involves the direct chlorination of a pre-existing N,N-dialkylmethanesulfonamide at the α-carbon position. This transformation typically utilizes radical initiators or photoredox catalysis in the presence of a chlorine source like N-chlorosuccinimide (NCS). researchgate.net Recent advancements in C-H functionalization have highlighted pathways for such selective chlorinations, including methods involving 1,5 or 1,6 hydrogen atom transfer (HAT) to direct chlorination to a specific site in more complex alkane sulfonamides. researchgate.net
The second, and often more direct, strategy relies on a synthon approach. This involves the use of a pre-functionalized one-carbon building block, namely chloromethanesulfonyl chloride (ClCH₂SO₂Cl). thermofisher.com This key intermediate already contains the required chloromethyl and sulfonyl chloride groups. Subsequent reaction with a suitable amine directly yields the target chloromethylsulfonamide, bypassing the need for a potentially challenging selective C-H chlorination step. The synthesis of chloromethanesulfonyl chloride itself is a critical precursor reaction, which can be achieved from readily available starting materials. google.comgoogle.com
Formation of N,N-Disubstituted Sulfonamide Scaffolds
The formation of an N,N-disubstituted sulfonamide is a cornerstone reaction in organic chemistry, typically achieved through the nucleophilic substitution of a sulfonyl chloride with a secondary amine. This method is broadly applicable for the synthesis of a wide array of sulfonamides, including the precursor N,N-dimethylmethanesulfonamide.
The general reaction involves treating a sulfonyl chloride (R-SO₂Cl) with a secondary amine, such as dimethylamine (B145610), often in the presence of a base to neutralize the hydrochloric acid byproduct. A US patent describes a method for preparing methane (B114726) sulfonamides by reacting methanesulfonyl chloride with a primary or secondary amine in a nitroalkane solvent, which facilitates the precipitation and removal of the amine hydrochloride salt. google.com Similarly, the synthesis of the related N-methylmethanesulfonamide is readily accomplished by the dropwise addition of methanesulfonyl chloride to a solution of methylamine. chemicalbook.com These methods highlight a robust and scalable approach to the N,N-disubstituted sulfonamide core.
| Sulfonyl Chloride | Amine | Resulting Sulfonamide | Reference |
|---|---|---|---|
| Methanesulfonyl chloride | Dimethylamine | N,N-Dimethylmethanesulfonamide | google.com |
| Methanesulfonyl chloride | Methylamine | N-Methylmethanesulfonamide | chemicalbook.com |
| Chloromethanesulfonyl chloride | Dimethylamine | 1-Chloro-N,N-dimethylmethanesulfonamide | Inferred from google.comgoogle.com |
| Benzenesulfonyl chloride | Various Amines | N-Substituted Benzenesulfonamides | General Method |
Direct and Indirect Synthetic Routes to this compound
Synthesizing this compound can be envisioned through two primary, logical pathways that leverage different precursor functionalization strategies.
Two distinct and viable routes have been devised based on the strategic principles of chemical synthesis.
Route A: α-Chlorination of a Precursor Sulfonamide
This pathway involves the initial synthesis of the non-chlorinated sulfonamide scaffold, followed by a late-stage chlorination.
Methanesulfonyl Chloride Synthesis: The synthesis begins with a common starting material, methanesulfonic acid, which is reacted with a chlorinating agent like thionyl chloride to produce methanesulfonyl chloride. orgsyn.org
N,N-Dimethylmethanesulfonamide Formation: The resulting methanesulfonyl chloride is then reacted with dimethylamine in a suitable solvent system, such as a nitroalkane, to form N,N-dimethylmethanesulfonamide (CAS 918-05-8). google.comthermofisher.com
α-Chlorination: The final step is the selective chlorination of the methyl group alpha to the sulfonyl function. This can be achieved using a reagent such as N-chlorosuccinimide (NCS) under conditions that promote radical C-H abstraction, for instance, photolytic or thermal initiation. researchgate.net
Route B: The Chlorinated Synthon Approach
This pathway utilizes a pre-chlorinated building block, which simplifies the final step.
Sodium Chloromethanesulfonate (B8650481) Synthesis: This route can commence with the reaction of dichloromethane (B109758) with sodium sulfite (B76179) to produce the sodium salt of chloromethanesulfonic acid as a crude product. google.com
Chloromethanesulfonyl Chloride Formation: The dried sodium chloromethanesulfonate is then suspended in a solvent like phosphoryl chloride and treated with a strong chlorinating agent, such as phosphorus pentachloride, to yield the key intermediate, chloromethanesulfonyl chloride (CAS 3518-65-8). google.comgoogle.com This reaction proceeds in high yield. google.com
Final Amination: In the final step, chloromethanesulfonyl chloride is reacted with dimethylamine. This reaction, analogous to the formation of other N,N-disubstituted sulfonamides, directly furnishes the target compound, this compound.
| Route | Step 1 | Step 2 | Step 3 | Key Advantage |
|---|---|---|---|---|
| A: Precursor Chlorination | Methanesulfonic acid → Methanesulfonyl chloride orgsyn.org | Methanesulfonyl chloride → N,N-Dimethylmethanesulfonamide google.com | α-Chlorination with NCS researchgate.net | Utilizes a common, stable sulfonamide precursor. |
| B: Synthon Approach | Dichloromethane → Sodium chloromethanesulfonate google.com | Sodium chloromethanesulfonate → Chloromethanesulfonyl chloride google.comgoogle.com | Chloromethanesulfonyl chloride → Final Product | Avoids direct C-H chlorination; high-yielding final step. |
The target molecule, this compound, is achiral, and therefore its synthesis does not require stereocontrol. However, for the synthesis of its more complex congeners which may possess stereocenters, stereocontrolled methods would be paramount.
Regioselectivity is a critical consideration, particularly for Route A. The chlorination of N,N-dimethylmethanesulfonamide must occur exclusively at the carbon of the S-methyl group and not on the N-methyl groups. The strong electron-withdrawing nature of the adjacent sulfonyl group activates the α-protons, making this position the kinetically and thermodynamically favored site for radical halogenation. For more complex sulfonamides with multiple alkane chains, directing the chlorination to a specific remote C-H bond can be achieved using advanced strategies, such as the 1,5-hydrogen atom transfer (HAT) mechanisms, where an N-centered radical abstracts a hydrogen from a specific carbon down the chain. researchgate.net In Route B, regioselectivity is inherently controlled by the structure of the synthon, chloromethanesulfonyl chloride, which ensures the chlorine is positioned correctly from the start.
Catalytic Systems for the Preparation of Chloromethanesulfonamides
Modern organic synthesis increasingly relies on catalytic systems to improve efficiency, selectivity, and sustainability. While traditional stoichiometric methods are effective, catalytic approaches for the synthesis of chloromethanesulfonamides and their congeners represent a significant advancement. Recent research has explored photoredox catalysis for the functionalization of sulfonamides by generating sulfonyl radical intermediates under mild, visible-light-mediated conditions. acs.org Such strategies could potentially be adapted for the C-H chlorination step in the synthesis of chloromethanesulfonamides.
Transition metal catalysis offers powerful tools for forming carbon-heteroatom and carbon-carbon bonds, providing advanced routes to complex sulfonamide structures. acs.org While a specific transition-metal-catalyzed synthesis of this compound is not prominently documented, the principles of these methodologies are highly applicable to the synthesis of its congeners.
Copper-catalyzed systems, for instance, have been developed for the N-arylation of a wide range of primary and secondary sulfonamides with (hetero)aryl chlorides and bromides. nih.gov This demonstrates the utility of transition metals in forming the crucial S-N bond under catalytic conditions. Furthermore, palladium- and rhodium-catalyzed C-H activation and functionalization have become a major strategy for the direct installation of functional groups onto molecules. acs.orgresearchgate.net A potential, advanced route to this compound could involve the direct, transition-metal-catalyzed C-H chlorination of N,N-dimethylmethanesulfonamide, which would represent a highly atom-economical approach.
Organocatalytic and Biocatalytic Approaches
The synthesis of N-chlorosulfonamides, including this compound, is traditionally reliant on methods that can be harsh and non-selective. The development of organocatalytic and biocatalytic strategies offers milder and more precise alternatives.
Organocatalytic Approaches
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, presents a promising avenue for the synthesis of complex sulfonamides. While direct organocatalytic N-chlorination of N,N-dimethylmethanesulfonamide is an emerging area, existing research on related transformations provides a strong foundation. For instance, organocatalysts have been successfully employed in the asymmetric synthesis of axially chiral biaryl amino acids through the activation of N-sulfonyl amide C-N bonds, demonstrating the potential to manipulate complex sulfonamide structures under mild conditions. nih.gov
Furthermore, organocatalytic methods have been developed for the regioselective chloro-sulfonylation of epoxides using sulfonyl chlorides like methanesulfonyl chloride (MsCl) in the presence of an organocatalyst such as 4-methylpyridine (B42270) N-oxide. researchgate.net This indicates the feasibility of using organocatalysts to mediate reactions involving sulfonyl chlorides, which are precursors to the final N-chlorinated product. The synthesis of sulfonimidamides, structurally related to N-chlorosulfonamides, has been achieved using N-chlorosuccinimide (NCS) in the presence of various amines, a process that could potentially be rendered catalytic and enantioselective with the appropriate chiral organocatalyst. beilstein-journals.org
The development of specific organocatalysts for the direct N-chlorination of N,N-dimethylmethanesulfonamide would likely focus on activating the sulfonamide nitrogen or the chlorine source to facilitate a selective reaction.
Biocatalytic Approaches
Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under environmentally benign conditions. The enzymatic halogenation of organic molecules is a well-established field, offering significant potential for the synthesis of this compound. nih.govnih.gov
Halogenating enzymes, particularly haloperoxidases and flavin-dependent halogenases (FDHs), are of significant interest. nih.govresearchgate.net These enzymes catalyze halogenation reactions on a variety of substrates with high regio- and stereoselectivity. nih.govresearchgate.net FDHs, for example, use a halide source (like Cl-) and molecular oxygen as the terminal oxidant, representing a green approach to chlorination. researchgate.net While the direct enzymatic chlorination of a small aliphatic sulfonamide like N,N-dimethylmethanesulfonamide has not been extensively reported, the broad substrate scope of some halogenases suggests this is a feasible strategy. Research has focused on engineering these enzymes to broaden their substrate specificity and enhance their stability for industrial applications. researchgate.net
The following table summarizes potential enzymatic approaches for the synthesis of N-chlorosulfonamides:
| Enzyme Class | Halogen Source | Oxidant | Potential Application for this compound Synthesis |
| Flavin-dependent Halogenases (FDHs) | Chloride ions (Cl-) | Molecular Oxygen (O2) | Direct, selective N-chlorination of N,N-dimethylmethanesulfonamide under mild, aqueous conditions. |
| Haloperoxidases | Chloride ions (Cl-) | Hydrogen Peroxide (H2O2) | N-chlorination of the sulfonamide precursor, though potentially less selective than FDHs. |
The primary challenge in developing a biocatalytic process for this compound is identifying or engineering an enzyme with high activity and selectivity for this specific, non-natural substrate.
Elucidating Reaction Mechanisms of 1 Chloro N,n Dimethylmethanesulfonamide
Nucleophilic Processes Involving the Chloromethyl Group
The chloromethyl group in 1-Chloro-N,N-dimethylmethanesulfonamide serves as a primary site for nucleophilic attack. The electron-withdrawing nature of the adjacent sulfonyl group activates the carbon-chlorine bond, making the carbon atom electrophilic and susceptible to reaction with a variety of nucleophiles. These reactions can proceed through different mechanistic pathways, including Vicarious Nucleophilic Substitution of Hydrogen and direct nucleophilic displacement.
Vicarious Nucleophilic Substitution of Hydrogen (VNSH) with Carbanionic Species
The Vicarious Nucleophilic Substitution of Hydrogen (VNSH) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic compounds. In this reaction, a carbanion bearing a leaving group at the carbanionic center attacks the aromatic ring, and subsequent elimination of the leaving group from the intermediate σ-adduct results in the substitution of a hydrogen atom. This compound is an effective reagent in VNSH reactions, where the chloromethyl group provides the necessary leaving group (chloride).
The general mechanism for the VNSH reaction involving this compound and a nitroarene is depicted below:
Carbanion Formation: A strong base deprotonates the chloromethyl group of this compound, forming a carbanion.
Nucleophilic Attack: The generated carbanion attacks the electron-deficient aromatic ring (e.g., a nitroarene) at a position ortho or para to the nitro group, forming a σ-adduct (Meisenheimer-type intermediate).
β-Elimination: The intermediate σ-adduct undergoes a base-induced β-elimination of hydrogen chloride, restoring the aromaticity of the ring and yielding the substituted product.
The choice of the base and solvent system is critical for the success of the VNSH reaction, as it must efficiently generate the carbanion and promote the elimination step. Systems such as potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) or tetrahydrofuran (B95107) (THF) are commonly employed.
| Nitroarene Reactant | Carbanion Source | Product |
| Nitrobenzene | This compound | (Nitrophenyl)-N,N-dimethylmethanesulfonamide |
| 4-Nitrotoluene | This compound | (4-Methyl-nitrophenyl)-N,N-dimethylmethanesulfonamide |
| 2-Nitrothiophene | This compound | (Nitrothenyl)-N,N-dimethylmethanesulfonamide |
Direct Nucleophilic Displacement Reactions at the Electrophilic Carbon Center
Beyond VNSH reactions, the electrophilic carbon of the chloromethyl group in this compound can undergo direct nucleophilic displacement of the chloride ion. These reactions typically follow an SN2 mechanism, where the nucleophile attacks the carbon atom, and the chloride ion departs in a concerted step. libretexts.orgkirsoplabs.co.uk The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile. kirsoplabs.co.uk
A variety of nucleophiles, including oxygen, sulfur, and nitrogen-containing species, can participate in these displacement reactions, leading to the formation of a diverse array of functionalized N,N-dimethylmethanesulfonamides.
| Nucleophile | Product |
| Sodium Methoxide (NaOCH₃) | 1-Methoxy-N,N-dimethylmethanesulfonamide |
| Sodium Thiophenoxide (NaSPh) | 1-(Phenylthio)-N,N-dimethylmethanesulfonamide |
| Ammonia (NH₃) | 1-Amino-N,N-dimethylmethanesulfonamide |
| Piperidine | 1-(Piperidin-1-yl)-N,N-dimethylmethanesulfonamide |
The reaction proceeds with inversion of configuration if the carbon center is chiral. libretexts.org
Effects of Steric and Electronic Factors on Nucleophilic Attack
The facility of nucleophilic attack at the chloromethyl carbon is influenced by both steric and electronic factors.
Electronic Effects: The strongly electron-withdrawing sulfonyl group (-SO₂-) plays a crucial role in activating the C-Cl bond towards nucleophilic attack. By inductively withdrawing electron density, the sulfonyl group polarizes the C-Cl bond, increasing the partial positive charge on the carbon atom and making it more susceptible to attack by nucleophiles. This electronic activation is a key feature of the reactivity of this compound.
Steric Effects: While the primary carbon of the chloromethyl group is relatively unhindered, the steric bulk of the attacking nucleophile can influence the reaction rate. Larger, more sterically demanding nucleophiles may experience greater steric hindrance, leading to slower reaction rates compared to smaller nucleophiles. Similarly, the steric environment around the electrophilic carbon can affect the accessibility for the nucleophile. However, for a primary halide like this compound, steric hindrance from the substrate side is generally minimal.
Transformations Mediated by the Sulfonyl Group
The sulfonyl group in this compound is the second key reactive site. Transformations involving this group primarily revolve around the cleavage of the sulfur-nitrogen (S-N) bond.
Mechanistic Pathways of S-N Bond Cleavage
The cleavage of the S-N bond in N,N-dialkylsulfonamides can proceed through either heterolytic or homolytic pathways, depending on the reaction conditions.
Heterolytic Cleavage: In the presence of strong nucleophiles or under acidic or basic conditions, the S-N bond can cleave heterolytically. Under basic hydrolysis, for instance, a hydroxide (B78521) ion can attack the electrophilic sulfur atom, leading to the displacement of the dimethylamide anion. Computational studies on related sulfonamides suggest that the stability of the leaving group plays a significant role in the energetics of this process. nih.gov
Homolytic Cleavage: Photochemical or radical-initiated reactions can induce the homolytic cleavage of the S-N bond. This process generates a sulfonyl radical and a dimethylaminyl radical. The relatively low bond dissociation energy of the N-S bond in some sulfonamides makes them amenable to such fragmentation. nih.gov
Investigations into Sulfonylium Ion Intermediates
The formation of a sulfonylium ion (R-SO₂⁺) intermediate from the heterolytic cleavage of the S-N bond is a plausible, though not extensively documented, pathway for this compound. This highly reactive intermediate would be rapidly trapped by any available nucleophile. The hydrolysis of some sulfonium (B1226848) salts, which are structurally related to the potential intermediates in sulfonamide reactions, has been shown to proceed through intermediates that suggest the feasibility of sulfonylium-like species. rsc.org However, direct experimental evidence for the formation of a sulfonylium ion from the S-N bond cleavage of this compound remains an area for further investigation. The presence of the electron-withdrawing chloromethyl group would likely influence the stability and reactivity of any such intermediate.
Elimination and Rearrangement Reactions
Elimination and rearrangement reactions of this compound are plausible pathways, often influenced by the reaction conditions, such as the presence of a base or the input of energy (e.g., heat or light).
Elimination Reactions:
Base-induced elimination reactions are a common feature of haloalkanes. In the case of this compound, the presence of a hydrogen atom on the carbon adjacent to the chlorine-bearing carbon (the α-carbon) does not exist. However, considering the broader class of N-halo compounds, elimination reactions can occur. For instance, N-oxides can undergo an intramolecular elimination known as the Cope elimination, where the N-oxide acts as an internal base. masterorganicchemistry.com While this compound is not an N-oxide, analogous intramolecular eliminations or base-induced eliminations leading to the formation of a sulfonyl imine derivative could be envisaged under specific conditions, although such reactions are not prominently documented for this specific substrate.
The more common elimination pathways, E1 and E2, are typically associated with alkyl halides. An E1 mechanism proceeds through a carbocation intermediate, while an E2 mechanism is a concerted process where a base abstracts a proton and the leaving group departs simultaneously. The structure of this compound lacks a β-hydrogen on an adjacent carbon, which is a standard requirement for typical E1 and E2 eliminations that form alkenes. However, elimination reactions in related sulfonamide systems have been observed to lead to different types of products. For example, the alkaline hydrolysis of certain β-sultams can proceed through an elimination mechanism involving carbanion formation.
Rearrangement Reactions:
Rearrangement reactions of N-chlorosulfonamides have been documented, particularly under photochemical conditions. The Hofmann-Löffler-Freytag reaction is a classic example of a rearrangement involving N-haloamines, which proceeds via a radical mechanism to form a new C-N bond. While this reaction typically requires a δ-hydrogen, analogous rearrangements can be initiated by homolysis of the N-Cl bond.
Photochemical rearrangement of N-chlorolactams can lead to ring contraction, proceeding through alkyl migrations. researchgate.net By analogy, irradiation of this compound could potentially induce rearrangement. One plausible pathway involves the homolytic cleavage of the N-Cl bond to form a sulfonamidyl radical. This radical could then undergo subsequent rearrangements, although specific pathways for this acyclic substrate are not well-documented.
The Smiles rearrangement is another pertinent example, which involves an intramolecular nucleophilic aromatic substitution. While the classic Smiles rearrangement requires an aromatic ring, related rearrangements, such as the Truce-Smiles rearrangement, can occur in non-aromatic systems and can be initiated by radical processes. rsc.org For instance, a radical addition to an unsaturated sulfonamide can be followed by an aryl migration. rsc.org Although this compound is saturated, under conditions that could generate a suitable intramolecular nucleophile, a rearrangement might be conceivable. For example, rearrangement of 2-chloro-N-aryl acetamides can lead to N-aryl glycines through an intermolecular cyclization followed by ring opening. nih.gov
Radical Reaction Pathways and Bond Dissociation Energies
The N-Cl bond in this compound is susceptible to homolytic cleavage, initiating radical reaction pathways. This reactivity is a hallmark of N-halo compounds.
Radical Reaction Pathways:
The initiation step in the radical reactions of this compound is the homolysis of the N-Cl bond, which can be triggered by heat or, more commonly, by UV irradiation. This cleavage generates a nitrogen-centered sulfonamidyl radical (CH₃SO₂N(CH₃)•) and a chlorine radical (Cl•).
CH₃SO₂N(Cl)CH₃ → CH₃SO₂N(CH₃)• + Cl•
Once formed, these radicals can participate in a variety of propagation steps. For example, the chlorine radical can abstract a hydrogen atom from a suitable donor, or add to an unsaturated bond. The sulfonamidyl radical can also undergo various reactions, such as addition to double bonds or intramolecular hydrogen abstraction if a suitable hydrogen atom is present within the molecule, which is not the case for this specific compound.
In the context of related systems, N-chloroamides are used for the site-selective chlorination of aliphatic C-H bonds. researchgate.net This suggests that the chlorine radical generated from this compound could act as a chlorinating agent. Furthermore, radical cyclization reactions are known for related unsaturated sulfonamides, where an initially formed radical adds to a double bond within the same molecule. researchgate.net
Bond Dissociation Energies:
The N-Cl bond in N-chlorosulfonamides is expected to be relatively weak, facilitating its homolytic cleavage. For comparison, the N-Cl bond energy in N-chloramines is generally in the range of 200 kJ/mol. utexas.edu Computational studies on sulfenyl chlorides (R-S-Cl) have shown S-Cl BDEs to be in the range of 207-280 kJ/mol. researchgate.net The N-O bond dissociation energy has been calculated to be around 48 kcal/mol (approximately 200 kJ/mol) in the literature. nih.gov
The strength of the S-N bond and C-S bonds in sulfonamides is also a crucial factor. The S-N bond in sulfonamides is known to have some degree of double bond character, which would increase its BDE compared to a typical S-N single bond. General BDE tables provide values for related bonds which can serve as a rough guide. utexas.eduucsb.edu
| Bond | General BDE (kJ/mol) |
| N-Cl | ~200 utexas.edu |
| C-H | ~413 youtube.com |
| C-S | ~272 utexas.edu |
| S-N | (variable, influenced by substituents) |
| C-N | ~305 utexas.edu |
Note: These are average values and the actual BDEs in this compound will be influenced by the specific electronic environment.
The relatively low BDE of the N-Cl bond compared to the C-H, C-S, and C-N bonds within the molecule strongly suggests that radical reactions will preferentially initiate via N-Cl homolysis.
Kinetic and Thermodynamic Aspects of Reactivity
The kinetics and thermodynamics of reactions involving this compound dictate the rate and feasibility of its transformations.
Kinetic Aspects:
The rates of reactions involving N-chlorosulfonamides are highly dependent on the reaction conditions. For radical reactions initiated by photolysis, the rate will depend on the intensity and wavelength of the light source, as well as the quantum yield of the N-Cl bond cleavage.
For bimolecular reactions, such as a base-induced elimination, the rate would be expected to depend on the concentrations of both the sulfonamide and the base. Kinetic studies on the reaction of N-chloroarenesulfonamides with sulfides have shown that the reactivity is influenced by the electronic nature of the substituents on both reactants.
In the context of atmospheric chemistry, the rate coefficients for the reactions of related amides, such as N,N-dimethylformamide, with OH radicals and Cl atoms have been measured. researchgate.net These studies provide insight into the reactivity of the C-H bonds in the N-methyl groups towards radical abstraction. For N,N-dimethylformamide, the rate coefficient for the reaction with Cl atoms is significantly larger than with OH radicals, indicating a higher reactivity towards chlorine atoms. researchgate.net A similar trend might be expected for the C-H bonds in the N,N-dimethylamino group of this compound.
Thermodynamic Aspects:
ΔH ≈ [BDE(R-H) + BDE(N-Cl)] - [BDE(R-Cl) + BDE(N-H)]
Given that the N-H bond formed is generally quite strong (e.g., ~391 kJ/mol in ammonia), this type of reaction is often enthalpically favorable.
Rearrangement reactions are often driven by the formation of a more stable isomeric product. The thermodynamic stability of potential rearrangement products of this compound would depend on factors such as ring strain (if cyclic products are formed) and the electronic stabilization of the new bonding arrangement. Without specific experimental data, a detailed thermodynamic analysis remains speculative.
Structural Modifications and Derivative Chemistry of 1 Chloro N,n Dimethylmethanesulfonamide
Design and Synthesis of Functionalized Analogs via Chloromethyl Reactivity
The primary site of reactivity on 1-Chloro-N,N-dimethylmethanesulfonamide is the chloromethyl group. The chlorine atom, being a good leaving group, facilitates nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. This reactivity is analogous to that of other chloromethylated compounds, such as chloromethyl chlorosulfate, which readily reacts with various nucleophiles. nih.gov
The design of functionalized analogs hinges on the selection of appropriate nucleophiles. For instance, reaction with amines, alcohols, and thiols can introduce new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. The general scheme for such nucleophilic substitution reactions is presented below:
Reaction with Amines: Primary and secondary amines can displace the chloride to form the corresponding N-substituted aminomethylsulfonamides.
Reaction with Alcohols/Phenols: Alkoxides or phenoxides can be used to synthesize ether derivatives.
Reaction with Thiols: Thiolates can react to form thioether linkages.
Reaction with Carboxylates: Carboxylate salts can be employed to generate ester-containing analogs.
Reaction with Cyanide: The introduction of a nitrile group can be achieved using a cyanide salt, providing a precursor for further transformations such as hydrolysis to a carboxylic acid or reduction to an amine.
The reactivity of the chloromethyl group is influenced by the electron-withdrawing nature of the adjacent sulfonyl group, which enhances the electrophilicity of the carbon atom. chempanda.com This makes the compound susceptible to attack by a broad range of nucleophiles under relatively mild conditions.
Table 1: Potential Functionalized Analogs of this compound via Nucleophilic Substitution
| Nucleophile | Resulting Functional Group | Potential Analog Structure |
| R-NH₂ (Primary Amine) | Secondary Amine | R-NH-CH₂-SO₂-N(CH₃)₂ |
| R₂NH (Secondary Amine) | Tertiary Amine | R₂N-CH₂-SO₂-N(CH₃)₂ |
| R-OH (Alcohol) | Ether | R-O-CH₂-SO₂-N(CH₃)₂ |
| Ar-OH (Phenol) | Aryl Ether | Ar-O-CH₂-SO₂-N(CH₃)₂ |
| R-SH (Thiol) | Thioether | R-S-CH₂-SO₂-N(CH₃)₂ |
| R-COO⁻ (Carboxylate) | Ester | R-COO-CH₂-SO₂-N(CH₃)₂ |
| CN⁻ (Cyanide) | Nitrile | NC-CH₂-SO₂-N(CH₃)₂ |
Note: The specific reaction conditions would need to be optimized for each class of nucleophile.
Systematic Variation of N-Substituents and their Impact on Molecular Properties
Replacing the two methyl groups with other alkyl or aryl groups can be achieved through a multi-step synthetic sequence, as direct substitution on the nitrogen of this compound is not straightforward. A more common approach involves synthesizing the desired N-substituted chloromethanesulfonamide (B1265948) from the corresponding secondary amine and chloromethanesulfonyl chloride.
The impact of these variations can be predicted based on the properties of the introduced substituents:
Alkyl Chains: Increasing the length of the alkyl chains would be expected to increase the lipophilicity of the molecule.
Aromatic Rings: The introduction of aryl groups can introduce steric bulk and potential for π-π stacking interactions.
Functionalized Groups: Incorporating polar functional groups into the N-substituents can enhance hydrophilicity and provide additional sites for hydrogen bonding.
A theoretical study on alkylimino-substituted sulfonamides has shown that the length of the alkylamine substituent influences the acid-base equilibria and intramolecular hydrogen bonding patterns of the molecules. acs.org Similar effects would be anticipated with variations of the N-substituents on a chloromethanesulfonamide core.
Table 2: Predicted Impact of N-Substituent Variation on Molecular Properties
| N-Substituents | Expected Change in Lipophilicity | Potential Impact on Other Properties |
| Diethyl | Increase | Increased steric hindrance around the sulfonamide nitrogen. |
| Dibenzyl | Significant Increase | Introduction of aromatic character, potential for altered biological interactions. |
| Morpholino | Decrease | Increased polarity and potential for hydrogen bond acceptance. |
| Piperidinyl | Increase | Introduction of a cyclic aliphatic system. |
Incorporation of this compound into Macrocyclic or Polymeric Systems
The bifunctional nature of this compound, possessing a reactive chloromethyl group and a sulfonamide moiety, allows for its potential incorporation into both macrocyclic and polymeric structures.
Macrocyclic Systems: The synthesis of macrocycles containing sulfonamide groups is an area of active research due to their applications in supramolecular chemistry and as potential therapeutic agents. york.ac.uksoton.ac.uk While direct use of this compound in a one-step macrocyclization might be challenging, it can serve as a building block. For instance, it could be reacted with a difunctional nucleophile to create a longer, linear precursor which could then undergo an intramolecular cyclization. Alternatively, a di-nucleophilic compound could be reacted with two equivalents of this compound to form a key intermediate for further macrocyclization steps. Recent advances in the synthesis of macrocyclic sulfonamides have utilized cascade reactions and anion templating effects to improve yields. york.ac.uksoton.ac.uk The synthesis of large macrocycles with chiral sulfur centers has also been achieved through enantiospecific click reactions. acs.org
Polymeric Systems: Sulfonamide-functionalized polymers are of interest for various applications, including as pH-sensitive materials and for biomedical uses. rsc.orgrsc.orgnih.gov this compound could potentially be used as a monomer in polymerization reactions. For example, if the chloromethyl group is first converted to a polymerizable group, such as a vinyl or an epoxide, the resulting monomer could undergo polymerization. A recent study demonstrated the synthesis of a sulfonamide-functionalized poly(styrene oxide) where a sulfonamide-containing styrene (B11656) derivative was first epoxidized and then polymerized via ring-opening polymerization. rsc.orgrsc.org A similar strategy could be envisioned for derivatives of this compound.
Regioselective Functionalization and Preparation of Chiral Derivatives
Regioselective Functionalization: While this compound itself has limited sites for regioselective functionalization beyond the chloromethyl group, its derivatives can offer more complex scenarios. For instance, if an aromatic ring is introduced via the chloromethyl group, subsequent electrophilic aromatic substitution reactions would be directed by the existing substituents. More advanced strategies for regioselective C-H functionalization of sulfonamides have been developed, often employing directing groups and transition metal catalysis. acs.org For aliphatic sulfonamides, regioselective arylation at the α-C(sp³)-H bond has been achieved under acidic conditions, proceeding through an in situ generated imine intermediate. nih.gov
Preparation of Chiral Derivatives: The synthesis of chiral sulfonamides is of significant interest in medicinal chemistry and asymmetric catalysis. nih.gov For this compound, chirality can be introduced in several ways:
At the α-carbon: Nucleophilic substitution at the chloromethyl group with a chiral nucleophile would result in a chiral product. A more robust method for creating α-C-chiral sulfonamides involves the stereospecific amidation of α-chiral sulfinates, which can be prepared from optically pure thioethers. organic-chemistry.org This approach ensures high stereochemical purity.
At the nitrogen substituents: If the N,N-dimethyl groups are replaced with chiral substituents, the resulting molecule will be chiral.
Atropisomerism: With appropriate bulky substituents on the nitrogen atom, rotation around the S-N bond can be restricted, leading to the formation of stable atropisomers. The catalytic enantioselective synthesis of N-C axially chiral sulfonamides has been achieved through methods like chiral Pd-catalyzed N-allylation.
The synthesis of chiral acylsulfonamides without racemization at a labile benzylic stereogenic center has been achieved by the sulfonylation of amides under basic conditions. researchgate.net
Table 3: Strategies for the Synthesis of Chiral Derivatives
| Locus of Chirality | Synthetic Strategy | Example of Chiral Moiety |
| α-Carbon | Nucleophilic substitution with a chiral nucleophile. | (S)-1-phenylethanamine |
| α-Carbon | Stereospecific amidation of a chiral sulfinate. organic-chemistry.org | Derived from a chiral thioether. |
| N-Substituent | Use of a chiral amine in the synthesis of the sulfonamide. | (R)-α-methylbenzylamine |
| Atropisomerism | Introduction of bulky N-aryl substituents. | N-(2,6-disubstituted-phenyl)sulfonamide |
Applications in Advanced Organic Synthesis
1-Chloro-N,N-dimethylmethanesulfonamide as a Versatile Synthetic Building Block
Detailed research findings on the specific use of this compound as a versatile synthetic building block are not extensively documented in the scientific literature. The reactivity of this compound can be inferred from its structure, which features a reactive chloromethyl group attached to a sulfonamide. This suggests potential for nucleophilic substitution reactions at the carbon atom.
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. sigmaaldrich.comnih.govnih.gov Reagents containing a reactive carbon-halogen bond are often employed in these transformations. While there is a vast body of literature on C-C bond formation, specific examples detailing the use of this compound for this purpose are not readily found in published studies. In principle, the chloromethyl group could react with carbanions or other carbon nucleophiles, but specific methodologies and reaction conditions for this compound have not been reported.
The construction of carbon-heteroatom bonds is crucial in the synthesis of many biologically active molecules and functional materials. evitachem.com The electrophilic nature of the chloromethyl group in this compound suggests its potential for forming C-N, C-O, and C-S bonds through reactions with appropriate nucleophiles (amines, alcohols, thiols). However, specific, documented examples of these reactions with this compound are scarce in the available literature. The reactivity of the related dimethylsulfamoyl chloride in forming sulfonamides is well-documented, but this involves nucleophilic attack at the sulfur atom, not a carbon atom. nih.gov
Role as an Electrophilic Reagent in Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. chemscene.comlookchem.com These reactions typically involve the coupling of an electrophile with a nucleophile, mediated by a transition metal catalyst. While α-chloro amides and related compounds can participate in cross-coupling reactions, there is a lack of specific studies demonstrating the utility of this compound as an electrophilic partner in such transformations in the reviewed literature.
Strategic Implementation in Heterocyclic Compound Synthesis
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. Many synthetic strategies for the construction of these ring systems have been developed. N,N-Dialkyl-N′-chlorosulfonyl chloroformamidines, which are structurally related to the target compound, have been used in the synthesis of various heterocyclic systems. However, specific applications of this compound in the synthesis of heterocyclic compounds are not well-documented in the available research.
Development of Cascade and Tandem Processes Utilizing this compound
Cascade and tandem reactions allow for the formation of multiple chemical bonds in a single, uninterrupted sequence, leading to a significant increase in molecular complexity. These processes are highly valued for their elegance and efficiency. Despite the potential for the reactive sites in this compound to initiate or participate in such reaction cascades, a review of the literature did not provide specific examples of its use in the development of these processes.
Medicinal Chemistry and Pharmaceutical Research Applications
Rational Design and Synthesis of Bioactive Compounds Containing Sulfonamide Moieties
The synthesis of sulfonamide derivatives is a well-established area of medicinal chemistry. mdpi.com These synthetic efforts are often guided by the goal of creating new drugs with improved efficacy and safety profiles. While no specific synthesis of 1-Chloro-N,N-dimethylmethanesulfonamide for bioactive purposes is documented, it could theoretically serve as a reactive intermediate or a simple scaffold in the synthesis of more complex molecules. One chemical supplier notes that it provides this compound to early discovery researchers, implying its potential use as a building block in chemical synthesis. sigmaaldrich.com
Sulfonamides were among the first synthetic antimicrobial agents and function by inhibiting folic acid synthesis in bacteria. mdpi.comresearchgate.net The introduction of a chlorine atom into a molecule can sometimes enhance antimicrobial activity. chemrxiv.orgchemrxiv.org However, there are no specific studies available that have evaluated the antimicrobial properties of this compound.
Many non-steroidal anti-inflammatory drugs (NSAIDs) are sulfonamide derivatives. nih.govmdpi.com These compounds often work by inhibiting cyclooxygenase (COX) enzymes. The design of novel sulfonamide-containing anti-inflammatory agents is an active area of research. nih.govnih.gov There is no available data on the anti-inflammatory activity of this compound.
The sulfonamide scaffold is present in numerous anticancer drugs, including several kinase inhibitors. mdpi.comsigmaaldrich.com Kinases are crucial targets in cancer therapy, and the development of inhibitors is a major focus of oncology research. sigmaaldrich.com Some complex chlorinated sulfonamide derivatives have shown anticancer activity. nih.gov However, no studies have specifically investigated this compound for anticancer properties or kinase inhibition.
The sulfonamide group is found in various drugs that act on the central nervous system. nih.gov Research has explored sulfonamide derivatives for conditions like epilepsy and neuropathic pain. nih.gov However, there is no specific information available regarding the CNS activity of this compound.
Structure-Activity Relationship (SAR) Studies of Sulfonamide-Containing Therapeutics
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For sulfonamides, SAR studies have been crucial in optimizing their therapeutic effects.
The presence of a chlorine atom can significantly impact a molecule's pharmacological profile, an effect sometimes referred to as the "magic chloro" effect. nih.gov Chlorination can alter factors such as binding affinity, metabolic stability, and cell permeability. mdpi.com In some classes of compounds, the addition of a chlorine atom has been shown to dramatically increase potency. However, without specific studies on this compound, the precise influence of its chloromethyl group on its potential pharmacological profile remains unknown.
Optimization of the N,N-Dimethylamino Component for Enhanced Bioactivity
The N,N-dimethylamino group is a common pharmacophore in many biologically active compounds and its optimization is a key strategy in drug design. While specific structure-activity relationship (SAR) studies on this compound are not extensively documented in publicly available research, general principles of medicinal chemistry allow for the extrapolation of potential optimization strategies.
Modification of the N,N-dimethylamino group can significantly impact a molecule's physicochemical properties, such as lipophilicity, polarity, and basicity. These properties, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity to biological targets.
One common approach to optimizing the N,N-dimethylamino group is through bioisosteric replacement . This involves substituting the dimethylamino moiety with other functional groups that possess similar steric and electronic properties. The goal is to improve the compound's potency, selectivity, or pharmacokinetic properties while retaining its essential binding interactions. For instance, replacing one or both methyl groups with larger alkyl groups or incorporating the nitrogen into a cyclic system (e.g., pyrrolidine, piperidine, or morpholine) can modulate the compound's lipophilicity and steric bulk. Such modifications can lead to enhanced binding to a target protein or reduced off-target effects.
Another strategy involves the introduction of polar functional groups to the N-alkyl substituents. This can improve aqueous solubility and provide additional points for hydrogen bonding, potentially increasing target affinity.
The electronic properties of the N,N-dimethylamino group can also be fine-tuned. The introduction of electron-withdrawing or electron-donating groups in its vicinity can alter the electron density on the nitrogen atom, thereby influencing its basicity and interaction with biological targets.
While direct research on this compound is limited, studies on related sulfonamides provide insights into the importance of the N-substituents for biological activity. For example, in a series of N-substituted sulfonamides derived from carvacrol, the nature of the amine substituent significantly influenced their acetylcholinesterase inhibitory activity. nih.gov
Table 1: Hypothetical Bioisosteric Replacements for the N,N-Dimethylamino Group of this compound and Their Potential Impact on Physicochemical Properties
| Original Moiety | Bioisosteric Replacement | Potential Impact on Properties |
| N,N-dimethylamino | Pyrrolidin-1-yl | Increased lipophilicity, restricted conformation |
| N,N-dimethylamino | Piperidin-1-yl | Increased lipophilicity and steric bulk |
| N,N-dimethylamino | Morpholin-4-yl | Increased polarity and hydrogen bond acceptor capacity |
| N,N-dimethylamino | N-methyl, N-ethylamino | Modest increase in lipophilicity and steric bulk |
This table is illustrative and based on general medicinal chemistry principles, not on specific experimental data for this compound.
Concepts of Prodrug Design and Metabolic Stability for this compound Derivatives
Prodrug Design:
The development of prodrugs is a well-established strategy in medicinal chemistry to overcome undesirable properties of a parent drug, such as poor solubility, low permeability, or rapid metabolism. nih.govgoogle.comresearchgate.net For derivatives of this compound, a prodrug approach could be envisioned to enhance their therapeutic potential.
A common prodrug strategy for compounds containing a sulfonamide group is N-acylation . This involves the attachment of a promoiety to the sulfonamide nitrogen, which can be cleaved in vivo by enzymes to release the active parent drug. The choice of the promoiety can be tailored to improve specific properties. For example, the introduction of a hydrophilic group, such as a phosphate (B84403) or an amino acid, could enhance aqueous solubility, while a lipophilic moiety could improve membrane permeability.
Another sophisticated approach is the use of self-immolative linkers . These are designed to be cleaved by a specific trigger (e.g., an enzyme or a change in pH), leading to a cascade of reactions that ultimately release the active drug. This strategy allows for targeted drug delivery and controlled release. Research on the toll-like receptor 4 (TLR4) inhibitor TAK-242, which contains a sulfonamide group, has demonstrated the successful application of a two-stage release mechanism involving a self-immolative para-aminobenzyl spacer. nih.gov
Metabolic Stability:
The N,N-dimethylamino group is a known site of metabolic activity. The primary metabolic pathways for this moiety typically involve N-demethylation and N-oxidation . N-demethylation, catalyzed by cytochrome P450 (CYP) enzymes, results in the formation of the corresponding N-monomethyl and primary amine metabolites. N-oxidation leads to the formation of an N-oxide metabolite. These metabolic transformations can lead to a loss of biological activity or the formation of potentially reactive metabolites.
Strategies to improve the metabolic stability of N,N-dimethylsulfonamide derivatives often focus on blocking these metabolic "soft spots." One approach is the replacement of the methyl groups with more metabolically stable substituents. For instance, the introduction of a cyclopropyl (B3062369) group in place of a methyl group can sterically hinder the approach of metabolizing enzymes.
Another strategy is the incorporation of electron-withdrawing groups near the N,N-dimethylamino moiety. This can decrease the electron density on the nitrogen atom, making it less susceptible to oxidation by CYP enzymes.
The metabolic fate of a drug can be investigated using in vitro models, such as liver microsomes or hepatocytes, which contain the major drug-metabolizing enzymes. nih.gov These studies can provide valuable information on the rate of metabolism and the identity of the metabolites formed, guiding the design of more metabolically stable analogs.
Table 2: Potential Metabolic Pathways for N,N-Dimethylsulfonamide Derivatives
| Metabolic Pathway | Enzyme Family | Potential Metabolite | Impact on Activity |
| N-Demethylation | Cytochrome P450 | N-monomethylsulfonamide | Likely altered or reduced |
| N-Oxidation | Cytochrome P450, Flavin-containing monooxygenases | N,N-dimethylsulfonamide-N-oxide | Often inactive |
This table presents potential metabolic pathways based on the known metabolism of compounds containing an N,N-dimethylamino group.
Applications in Agrochemical and Materials Science
Potential of 1-Chloro-N,N-dimethylmethanesulfonamide as an Agrochemical Intermediate
While direct documentation of this compound in the synthesis of commercial agrochemicals is not prominent in publicly available research, its structure is analogous to building blocks used in the creation of more complex active ingredients. The sulfonamide functional group is a well-established scaffold in a variety of herbicidal and fungicidal compounds. The presence of the reactive chloromethyl group on the molecule provides a straightforward site for nucleophilic substitution, allowing for its incorporation into larger, more complex molecular frameworks. This would enable the synthesis of novel agrochemical candidates where the dimethylsulfonamide portion of the molecule could modulate properties such as solubility, stability, and biological activity.
Integration into Polymer Chemistry and Advanced Material Fabrication
In the realm of polymer science, the sulfonamide group is known for conferring desirable properties such as thermal stability and specific polarity to polymer backbones. Cyclic sulfonamides, known as sultams, have been used to create deep-blue emitters for organic electronics. wikipedia.org The structure of this compound makes it a candidate for two primary roles in polymer fabrication:
Monomer Synthesis: It could serve as a precursor to a functionalized monomer. The chloromethyl group can be converted into other functionalities, such as an alkene or an epoxide, which can then undergo polymerization.
Polymer Modification: The compound can be grafted onto existing polymer chains. For instance, polymers with nucleophilic sites (like hydroxyl or amine groups) could be modified by reacting them with this compound, thereby introducing the sulfonamide group as a side chain. This could be used to alter the surface properties of materials, improve their thermal characteristics, or introduce specific binding sites. Research on gel polymer electrolytes has utilized sulfonamide functional polymer nanoparticles, demonstrating the utility of this functional group in material design. rsc.org
Exploration as a Solvent or Component in Novel Electrolyte Systems for Energy Storage (based on related sulfonamide research)
One of the most promising areas of application for sulfonamide-based molecules is in the development of next-generation electrolytes for energy storage devices, particularly for high-energy systems like aprotic lithium-oxygen (Li-O₂) and aqueous zinc-ion batteries. nih.govacs.org Research has shown that conventional electrolytes often degrade under the harsh operating conditions of these batteries. osti.gov
Sulfonamides have emerged as a superior alternative due to several key properties:
Electrochemical Stability: Sulfonamide-based electrolytes exhibit a high resistance to electrochemical oxidation, with some systems being stable at voltages above 4.2 VLi. nih.govosti.gov
Chemical Inertness: They are highly resistant to chemical degradation by reactive oxygen species like peroxide and superoxide, which are major causes of failure in Li-O₂ batteries. nih.govresearchgate.net
Solvating Power: These molecules are typically polar aprotic liquids at room temperature, capable of dissolving reasonably high concentrations of lithium salts like LiTFSI (lithium bis(trifluoromethane)sulfonimide), a prerequisite for a functional electrolyte. osti.govresearchgate.net
A study on N,N-dimethyl-trifluoromethanesulfonamide, a structurally related compound, found it to be exceptionally stable, enabling over 90 cycles in a Li-O₂ cell, far surpassing the performance of common electrolytes like tetraglyme (B29129) and DMSO. nih.govosti.gov This research provides guiding principles for developing new electrolyte components based on the sulfonamide structure. osti.gov Similarly, conjugated sulfonamides have been shown to be promising cathode materials for high-voltage aqueous zinc-ion batteries, contributing to long cycling life and a wide operating temperature range. acs.org
| Solvent Type | Key Compound Example | Oxidative Stability | Resistance to Superoxide | Primary Application Studied |
|---|---|---|---|---|
| Sulfonamide | N,N-dimethyl-trifluoromethanesulfonamide | High (> 4.2 VLi) nih.gov | High nih.govresearchgate.net | Li-O₂ Batteries osti.gov |
| Ether | Tetraglyme | Low nih.gov | Low nih.gov | Li-O₂ Batteries nih.gov |
| Sulfoxide (B87167) | DMSO | Low nih.gov | Low nih.gov | Li-O₂ Batteries nih.gov |
Development of Novel Catalytic Ligands Featuring the Sulfonamide Structure
The sulfonamide functional group is a critical component in the design of advanced ligands for asymmetric catalysis. wikipedia.org Its rigid and well-defined tetrahedral geometry, along with its strong electron-withdrawing nature, makes it an excellent anchor for coordinating with metal centers and influencing the stereochemical outcome of a reaction. acs.org
Research has demonstrated the success of sulfonamide-based ligands in several catalytic systems:
Chromium-Mediated Reactions: A sulfonamide-based ligand was found to be highly effective for Cr-mediated catalytic asymmetric 2-haloallylation and allylation. The high crystallinity of the ligand also allowed for its effective recovery and reuse. nih.gov
Dirhodium Complexes: A new class of dirhodium(II) complexes with tethered sulfonamide ligands has been synthesized. The unique coordination mode of the sulfonamide resulted in axially coordination-free complexes that showed high reactivity in cyclopropanation reactions. acs.org
Iridium-Based Catalysts: A series of Cp*Ir piano-stool complexes with (pyridinylmethyl)sulfonamide ligands were developed for transfer hydrogenation. Studies showed that the electronic properties of the sulfonamide ligand could be systematically tuned to modulate the catalytic activity. acs.org
Nickel-Catalyzed Reactions: Nickel catalysis has been employed for C-N bond formation between sulfonamides and aryl halides, a reaction crucial in drug discovery. princeton.edu
The structure of this compound provides a foundational scaffold that could be elaborated upon to create novel bidentate or polydentate ligands for catalysis.
| Catalytic System | Reaction Type | Role of Sulfonamide Ligand | Reference |
|---|---|---|---|
| Chromium (Cr) | Asymmetric 2-haloallylation | Induces stereoselectivity; high crystallinity aids recovery. | nih.gov |
| Dirhodium (Rh₂) | Cyclopropanation | Creates a unique coordination geometry leading to high reactivity. | acs.org |
| Iridium (Cp*Ir) | Transfer Hydrogenation | Modulates electronic properties and reaction rates. | acs.org |
| Nickel (Ni) | C-N Cross-Coupling | Functions as the nucleophilic component in bond formation. | princeton.edu |
Environmental Fate and Degradation Pathways of 1 Chloro N,n Dimethylmethanesulfonamide
Investigation of Degradation Mechanisms in Aquatic and Terrestrial Environments
No information is available in the reviewed literature regarding the degradation mechanisms of 1-Chloro-N,N-dimethylmethanesulfonamide in either aquatic or terrestrial environments.
Analysis of Hydrolytic Degradation Under Varying Environmental Conditions
There are no available studies on the hydrolytic degradation of this compound under different environmental conditions. Therefore, no data can be presented on this topic.
Studies on Photolytic and Biodegradation Processes
Scientific literature detailing the photolytic and biodegradation processes of this compound could not be located.
Assessment of Environmental Stability and Persistence
Due to the lack of research, an assessment of the environmental stability and persistence of this compound, including its potential half-life in various environmental compartments, cannot be made.
No Publicly Available Computational and Theoretical Chemistry Studies Found for this compound
Despite a comprehensive search for scholarly articles and data pertaining to the computational and theoretical chemistry of this compound, no specific research findings for this compound could be identified in the public domain. Consequently, the generation of a detailed article adhering to the requested outline on its electronic structure, reactivity, conformational analysis, and reaction pathways is not possible at this time.
The requested article structure was to focus on the following areas:
Computational and Theoretical Chemistry of 1 Chloro N,n Dimethylmethanesulfonamide
Advanced Computational Approaches for Elucidating Complex Reaction Pathways:This would have delved into sophisticated computational methods to map out intricate reaction mechanisms.
While general methodologies for these types of computational studies are well-established and have been applied to a wide range of other molecules, it appears that 1-Chloro-N,N-dimethylmethanesulfonamide has not been the subject of such published research. The scientific literature contains numerous examples of these computational techniques being used to investigate other sulfonamides and related compounds, but specific data for the target molecule is absent.
Therefore, the creation of an authoritative and scientifically accurate article with detailed research findings and data tables, as per the user's instructions, cannot be fulfilled.
Future Research Directions and Emerging Trends in 1 Chloro N,n Dimethylmethanesulfonamide Chemistry
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The synthesis of sulfonamides has traditionally relied on methods that are effective but often fall short of modern standards of green chemistry. Future research concerning 1-Chloro-N,N-dimethylmethanesulfonamide should prioritize the development of sustainable and atom-economical synthetic routes.
Current research in the broader field of sulfonamide synthesis is moving away from harsh reagents and toward more environmentally benign processes. For instance, the use of water as a solvent and the development of one-pot syntheses from readily available starting materials like nitroarenes and sodium arylsulfinates are promising avenues. researchgate.net The direct conversion of thiols and disulfides to sulfonamides using greener oxidizing agents is another area of active development. researchgate.net
Future synthetic strategies for this compound could be inspired by these advancements. The principles of atom economy, which seek to maximize the incorporation of all materials used in the synthesis into the final product, should be a guiding principle. Research into catalytic methods that avoid stoichiometric, and often toxic, reagents will be crucial. jsynthchem.com
Table 1: Comparison of Traditional vs. Potential Green Synthetic Routes for Sulfonamides
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Starting Materials | Often requires pre-functionalized, hazardous materials. | Utilizes readily available and less hazardous precursors (e.g., thiols, nitroarenes). |
| Solvents | Often employs chlorinated or aprotic polar solvents. | Prioritizes water or other green solvents. |
| Reagents | Use of harsh chlorinating agents (e.g., chlorosulfonic acid). | Employs milder, catalytic, or in-situ generated reagents. |
| Byproducts | Can generate significant amounts of waste. | Designed to minimize waste through high atom economy. |
| Energy Consumption | May require high temperatures and prolonged reaction times. | Aims for milder reaction conditions and shorter times, potentially using microwave or ultrasonic irradiation. mdpi.com |
Exploration of Unconventional Biological Targets and Therapeutic Modalities
The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, diuretic, and hypoglycemic drugs. nih.govwikipedia.org However, the biological activities of this compound itself remain largely unexplored. Future research should venture into unconventional biological targets and novel therapeutic applications.
The presence of a reactive N-Cl bond suggests that this compound could act as a targeted covalent inhibitor or a precursor for the in-situ generation of reactive species. The "magic chloro" effect, where the substitution of a hydrogen atom with chlorine can dramatically enhance biological potency, is a well-documented phenomenon in medicinal chemistry that could be relevant for this compound. acs.orgchemrxiv.org
Investigations could focus on its potential as an anticancer agent, an antiviral compound, or a modulator of inflammatory pathways. researchgate.net Given the structural similarities to other bioactive sulfonamides, it would be pertinent to screen this compound against a diverse panel of biological targets to uncover novel pharmacological profiles. researchgate.netijpsjournal.com
Application of Flow Chemistry and Automated Synthesis for Scalable Production
The translation of a chemical entity from laboratory-scale synthesis to industrial production necessitates safe, efficient, and scalable manufacturing processes. Flow chemistry and automated synthesis are emerging as powerful tools to achieve these goals, particularly for reactions that are highly exothermic or involve hazardous reagents, as is often the case with chlorination reactions. rsc.orgmdpi.comresearchgate.net
Future research should focus on developing continuous flow processes for the synthesis of this compound. Flow reactors offer superior heat and mass transfer, enabling better control over reaction conditions and improving safety. rsc.orgresearchgate.net This approach can also facilitate the in-situ generation and immediate use of reactive intermediates, minimizing their accumulation and associated risks. rsc.org
The integration of process automation with flow chemistry can lead to significant improvements in consistency, reliability, and space-time yield. researchgate.netmdpi.com Automated systems can monitor and control reaction parameters in real-time, ensuring robust and reproducible production of this compound on a larger scale. researchgate.netsciprofiles.com
Investigation of Supramolecular Assembly and Material Self-Organization
Supramolecular chemistry, the study of systems involving intermolecular interactions, offers exciting possibilities for the development of novel materials with tailored properties. The sulfonamide group is known to participate in hydrogen bonding and other non-covalent interactions, making it a valuable building block for supramolecular assemblies. nih.govresearchgate.net
Future research should investigate the ability of this compound and its derivatives to form ordered structures through self-assembly. The interplay of hydrogen bonding, dipole-dipole interactions, and potentially halogen bonding involving the chlorine atom could lead to the formation of interesting supramolecular architectures such as dimers, chains, or more complex networks. nih.govresearchgate.net
These investigations could pave the way for the design of new materials, including functional polymers, gels, and liquid crystals, where the specific properties are dictated by the programmed self-organization of the molecular components. neliti.com
Expanding the Scope of Catalytic Transformations Utilizing this compound
The reactivity of the N-Cl bond in N-chlorosulfonamides makes them valuable reagents in organic synthesis, particularly in catalytic transformations. jsynthchem.com Future research should aim to expand the synthetic utility of this compound as a reagent or catalyst in a variety of chemical reactions.
Given that N-chloro-N-sodio carbamates have been used for the aziridination of olefins, it is plausible that this compound could be employed in similar nitrogen-transfer reactions. acs.org Its potential as an oxidant or a source of electrophilic chlorine in catalytic cycles should also be explored.
Furthermore, the development of new catalytic systems that utilize this compound as a key component could open up novel reaction pathways for the synthesis of complex molecules. This could involve its use in C-H functionalization, amination reactions, or other transformations that are of high value in synthetic chemistry.
Table 2: Potential Catalytic Applications of this compound
| Reaction Type | Potential Role of this compound |
| Aziridination | As a nitrogen source for the formation of aziridine (B145994) rings. |
| Amination | As an electrophilic amine source for the formation of C-N bonds. |
| Oxidation | As an oxidant in various catalytic cycles. |
| Chlorination | As a source of electrophilic chlorine for the chlorination of organic substrates. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-chloro-N,N-dimethylmethanesulfonamide, and how can purity be optimized?
- Methodology : The compound is synthesized via sulfonamide formation reactions. A common approach involves reacting dimethylamine with chlorosulfonic acid under controlled anhydrous conditions to minimize hydrolysis . Purification typically employs recrystallization or column chromatography with non-polar solvents (e.g., dichloromethane) to isolate the product. Purity (>95%) is confirmed using HPLC or NMR spectroscopy .
Q. What storage conditions are critical for maintaining the stability of this compound?
- Stability Protocol : The compound is hygroscopic and moisture-sensitive. Store under inert gas (argon or nitrogen) at 2–8°C in amber glass vials to prevent degradation. Stability in solution is limited; prepare fresh solutions in anhydrous solvents like THF or DCM .
Q. How does this compound compare to other halogenation reagents in carboxylic acid activation?
- Comparative Analysis :
| Reagent | Reaction Conditions | Selectivity | Stability | Reference |
|---|---|---|---|---|
| This compound | Neutral, room temp | High | Low | |
| Thionyl chloride (SOCl₂) | Acidic, reflux | Moderate | High | |
| Oxalyl chloride | Anhydrous, 0°C | High | Moderate |
This reagent is preferred for neutral pH reactions but requires strict moisture control .
Advanced Research Questions
Q. What mechanistic insights explain the reagent’s role in converting carboxylic acids to acyl chlorides under neutral conditions?
- Mechanism : The chlorine atom acts as an electrophile, attacking the carbonyl oxygen of the carboxylic acid. The dimethylamino group stabilizes the transition state via electron donation, enabling halogenation without acidic catalysts. Kinetic studies suggest a second-order dependence on reagent concentration .
Q. How can contradictions in reported reaction yields be resolved when using this reagent in peptide synthesis?
- Troubleshooting : Discrepancies often arise from trace water in solvents or substrates. Pre-drying substrates with molecular sieves and using anhydrous solvents (e.g., DCM distilled over P₂O₅) improve yields. Monitor reactions via FT-IR for carbonyl chloride formation (peak ~1800 cm⁻¹) .
Q. What are the applications of this compound in modifying biomolecules?
- Biochemical Applications :
- Protein Modification : Selectively chlorinates carboxylate side chains (e.g., glutamic acid) to study enzyme active sites .
- Nucleic Acid Derivatization : Used to introduce chloro groups into nucleotide analogs for probing polymerase mechanisms .
- Case Study : Chlorination of a caspase-9 substrate enhanced enzymatic activity by 40% in apoptosis assays .
Q. What analytical techniques are recommended for characterizing reaction intermediates involving this reagent?
- Analytical Workflow :
LC-MS : Track intermediates in real-time (ESI+ mode).
¹⁹F NMR : Useful if fluorinated analogs are synthesized.
X-ray Crystallography : Resolve stereochemistry in crystalline intermediates .
Data Contradiction and Validation
Q. Why do some studies report conflicting reactivity profiles for this reagent in polar vs. non-polar solvents?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
